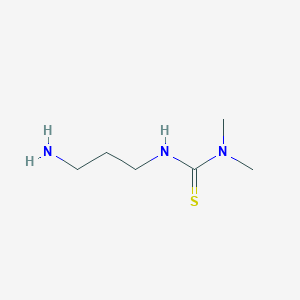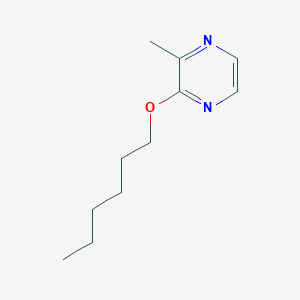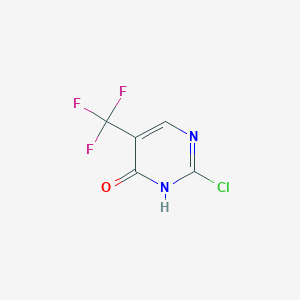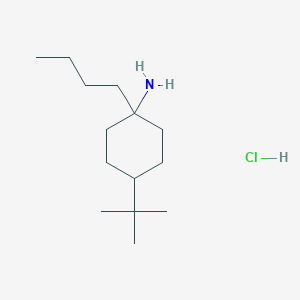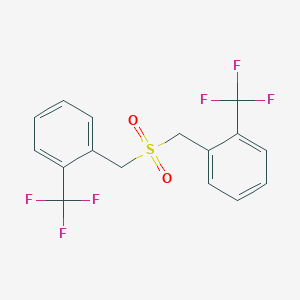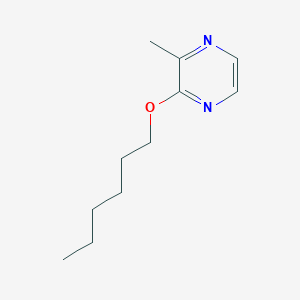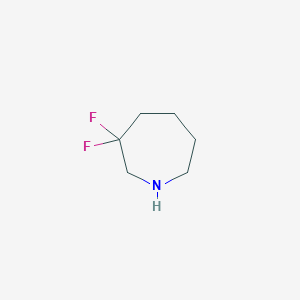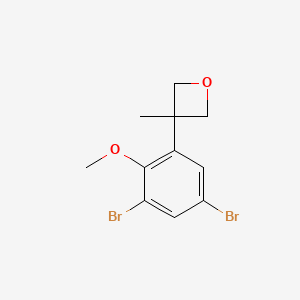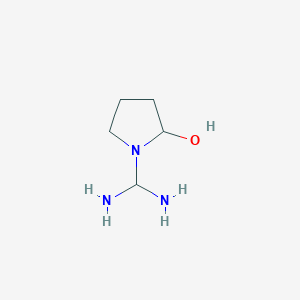
1-(Diaminomethyl)pyrrolidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diaminomethyl)pyrrolidin-2-ol is a versatile organic compound featuring a pyrrolidine ring with a hydroxyl group at the second position and a diaminomethyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diaminomethyl)pyrrolidin-2-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure consistent product quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diaminomethyl)pyrrolidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(Diaminomethyl)pyrrolidin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(Diaminomethyl)pyrrolidin-2-ol exerts its effects involves interactions with various molecular targets. The diaminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Pyrrolidine: Lacks the hydroxyl and diaminomethyl groups, resulting in different chemical properties and reactivity.
Prolinol: Contains a hydroxyl group but lacks the diaminomethyl group, leading to distinct biological activities.
Pyrrolidin-2-one: Features a carbonyl group instead of a hydroxyl group, altering its chemical behavior and applications.
Uniqueness: 1-(Diaminomethyl)pyrrolidin-2-ol is unique due to the presence of both the hydroxyl and diaminomethyl groups, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in multiple research and industrial contexts.
Propriétés
Formule moléculaire |
C5H13N3O |
|---|---|
Poids moléculaire |
131.18 g/mol |
Nom IUPAC |
1-(diaminomethyl)pyrrolidin-2-ol |
InChI |
InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4(8)9/h4-5,9H,1-3,6-7H2 |
Clé InChI |
CRNZZAPPFIAWLE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
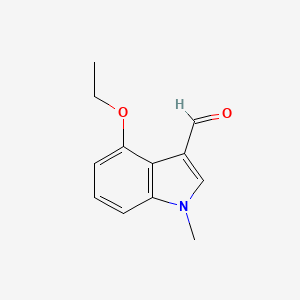
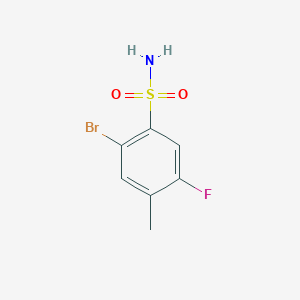
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
